Structural Identity Confirmed Against Patent-Analog Panel, but Potency Data Absent
US Patent 7,205,309 defines a series of 2-methyl-4-pyrrolidin-1-yl-quinazolines, providing structural identity for this compound and its close analogs [1]. The compound is listed alongside at least 15 other 7-substituted derivatives, including the benzyloxy-protected precursor and the 4-cyanophenyl amino analog [1]. This structural context confirms the non-fungible nature of the 7-substituent, a principle well-established in quinazoline medicinal chemistry. However, the patent provides no IC50, Ki, or functional antagonism data for any listed compound. Therefore, while chemical differentiation is structurally defined, its pharmacological consequence remains unquantified in the primary legal disclosure [1].
| Evidence Dimension | Structural (7-position substituent) and expected pharmacological differentiation |
|---|---|
| Target Compound Data | 4-cyanobenzyl ether at position 7 |
| Comparator Or Baseline | Benzyloxy (7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline); 4-cyanophenyl amino (4-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ylamino)-benzonitrile); furan-2-carboxamide |
| Quantified Difference | Not quantified in available source |
| Conditions | Structural analysis based on patent compound list; no biological assay data reported for any analog |
Why This Matters
This structural distinction is the only verifiable basis for differentiation from co-listed patent analogs, but the absence of quantitative potency data prevents any evidence-based procurement preference.
- [1] Google Patents. Quinazoline derivatives. US7205309B2. 2003. Compound list: columns 7-10. View Source
